Product packaging for deacetylthymosin beta(10)(Cat. No.:CAS No. 109488-38-2)

deacetylthymosin beta(10)

Cat. No.: B1167444
CAS No.: 109488-38-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Beta-Thymosin Family and Actin Dynamics

The beta-thymosins are a family of small, highly conserved acidic peptides, with thymosin beta(10) (Tβ10) and thymosin beta 4 (Tβ4) being prominent members in vertebrates. atlasgeneticsoncology.orgfrontiersin.orgunica.it These proteins are fundamental regulators of actin dynamics, a process critical for cell structure, motility, and division. The primary function of beta-thymosins is to sequester globular actin (G-actin), binding to it in a 1:1 complex. atlasgeneticsoncology.orgunica.it This action prevents the G-actin monomers from polymerizing into filamentous actin (F-actin), thereby maintaining a cellular reservoir of actin monomers that can be rapidly mobilized for cytoskeletal reorganization. atlasgeneticsoncology.org

While both Tβ4 and Tβ10 share this core function, they exhibit differences in expression and have been associated with distinct, sometimes opposing, biological activities. unica.itmdpi.com For instance, Tβ4 is known to promote angiogenesis, whereas some studies have shown Tβ10 to inhibit it. frontiersin.orgunica.it The naturally occurring, biologically active forms of these peptides are N-terminally acetylated, a common post-translational modification that can influence a peptide's stability and function. mdpi.comrndsystems.com

Table 1: Comparative Overview of Key Beta-Thymosin Family Members

Feature Thymosin Beta(4) (Tβ4) Thymosin Beta(10) (Tβ10)
Primary Function G-actin sequestering protein. frontiersin.org G-actin sequestering protein. atlasgeneticsoncology.org
Natural Form N-terminally acetylated. researchgate.net N-terminally acetylated. rndsystems.com
Amino Acids 43 residues. frontiersin.org 43-44 residues. atlasgeneticsoncology.orgrndsystems.com
Isoelectric Point (pI) ~5.1. researchgate.net Acidic. atlasgeneticsoncology.org
Role in Angiogenesis Promotes angiogenesis. frontiersin.org Reported to inhibit angiogenesis. unica.it
Expression Most abundant β-thymosin, found in various tissues and cell types. frontiersin.org Expressed in various tissues during development and in certain cancers. atlasgeneticsoncology.orgmdpi.com

Identification and Context of Deacetylthymosin Beta(10)

Deacetylthymosin beta(10) is the unacetylated analogue of the naturally occurring Tβ10 peptide. It is not typically found in biological systems, which predominantly contain the N-α-acetylated form. mdpi.comrndsystems.com The identification of deacetylthymosin beta(10) in scientific literature stems directly from its chemical synthesis for research purposes.

In the mid-1980s, researchers T. Abiko and H. Sekino successfully synthesized deacetyl-thymosin β10 using a conventional solution method. jst.go.jpjst.go.jp This process involved assembling seven peptide fragments and subsequently removing the protecting groups. jst.go.jp The primary goal of this synthesis was to create the peptide to investigate its potential biological, and specifically, immunological effects. jst.go.jpnih.gov A key study examined the in vitro effect of the synthetic deacetylthymosin beta(10) on T-cell subpopulations from a uremic patient with tuberculosis. The research found that the synthetic peptide increased the total peripheral T-cell population and the helper T-cell subset, while the suppressor/cytotoxic T-cell subset remained unaffected. jst.go.jp

Historical Perspective of Thymosin Research Relevant to Deacetylthymosin Beta(10)

The history of thymosin research began with the isolation of a mixture of peptides from calf thymus, termed "thymosin fraction 5," which was believed to have a role in immune system regulation. researchgate.net This led to the identification of individual peptides, including the alpha and beta families of thymosins. Thymosin beta(4) was the first member of its family to be sequenced and characterized as a key regulator of actin. researchgate.net

The specific investigation into deacetylthymosin beta(10) emerged from this broader exploration of the therapeutic potential of thymic peptides. popline.org The work of Abiko and Sekino in the 1980s represents a focused effort to synthesize a specific, modified member of the beta-thymosin family to test its biological activity. jst.go.jpnih.gov Their research demonstrated that a synthetically created, non-naturally occurring analogue could elicit a specific immunological response in vitro. jst.go.jpnih.gov This approach highlights a period of research focused on synthesizing peptide analogues to probe and understand their structure-function relationships and potential as therapeutic agents.

Table 2: Research Findings on Synthetic Deacetylthymosin Beta(10)

Aspect Finding Reference
Synthesis Method Produced via a conventional solution method by assembling seven peptide fragments, followed by deprotection. jst.go.jp
Investigated Biological Activity Immunological effect on T-cell subpopulations. jst.go.jpnih.gov
Primary Research Context In vitro incubation with blood from a uremic patient with tuberculosis. jst.go.jp
Observed Effect Increased the entire peripheral T-cell population and the helper T-cell subset. jst.go.jp
Effect on Suppressor Cells The suppressor/cytotoxic T-cell subset was reported to be unaffected. jst.go.jp
Comparative Activity Was found to be as active as a synthetic analogue, endo-Arg38a-deacetylthymosin beta 10, in the same in vitro assay. nih.gov

Properties

CAS No.

109488-38-2

Molecular Formula

C11H14

Synonyms

deacetylthymosin beta(10)

Origin of Product

United States

Molecular Structure and Conformation of Deacetylthymosin Beta 10

Distinction from Thymosin Beta(10) and Other Beta-Thymosins

The beta-thymosin family consists of small (around 5 kDa), acidic peptides that play a primary role in sequestering monomeric actin (G-actin), thereby inhibiting its polymerization into filaments (F-actin). atlasgeneticsoncology.orgmdpi.com In humans, this family includes thymosin β4, thymosin β10, and thymosin β15. mdpi.com While these peptides are highly homologous, they can have distinct biological functions. nih.govunica.it

| Reactivity | N-terminus is chemically unreactive | N-terminus is chemically reactive |

Post-Translational Modifications and Their Biological Implications

Post-translational modifications (PTMs) are crucial for regulating the function of many proteins, including the beta-thymosins. nih.gov While modifications like phosphorylation and lysine (B10760008) acetylation have been identified, the acetylation state of the N-terminus is fundamental to the peptide's identity. nih.gov

N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting a large portion of the proteome. nih.govresearchgate.net This process, catalyzed by N-terminal acetyltransferases (NATs), involves the transfer of an acetyl group from acetyl-coenzyme A to the α-amino group of the first amino acid of a protein. nih.govupenn.edu This modification neutralizes the positive charge of the N-terminal amino group and can shield proteins from degradation. researchgate.net

Deacetylthymosin beta(10) represents the state of the peptide prior to this modification or following a hypothetical enzymatic removal of the acetyl group. Its existence as a distinct entity underscores the importance of this specific PTM in the lifecycle of thymosin beta(10). The presence of a free N-terminus, as seen in deacetylthymosin beta(10), exposes a reactive site that is otherwise blocked in the mature, acetylated form. nih.govnih.gov

The absence of the N-terminal acetyl group directly influences the peptide's chemical reactivity and physical properties. The primary effect is the unmasking of the N-terminal α-amino group, which is a nucleophile. This makes the N-terminus of deacetylthymosin beta(10) chemically reactive and capable of participating in reactions that the acetylated form cannot. nih.gov

This modification also alters the charge distribution at the N-terminus, changing it from a neutral acetyl group to a positively charged amino group at physiological pH. This alteration can impact intramolecular and intermolecular electrostatic interactions, potentially affecting the peptide's conformational ensemble and flexibility. Beta-thymosins are already characterized as highly reactive and flexible structures, a trait typical of disordered proteins, and the state of the N-terminus is a key contributor to these properties. mdpi.com

Biosynthesis, Expression, and Regulation of Deacetylthymosin Beta 10

Gene Regulation and Transcriptional Control

The expression of the gene encoding deacetylthymosin beta(10), TMSB10, is subject to intricate regulatory mechanisms. In thyroid cells, extracellular signals that promote cell growth, such as those activating the protein kinase A (PKA) and protein kinase C (PKC) pathways, have been shown to induce TMSB10 mRNA expression in a time- and dose-dependent manner. nih.gov This suggests a direct link between mitogenic signaling and the transcriptional upregulation of this peptide. nih.gov Furthermore, studies in human goiters and rat models of thyroid hyperplasia have demonstrated a marked increase in TMSB10 mRNA levels, which can be reversed by interventions that reduce follicular cell proliferation. nih.gov Retinoic acid has also been identified as a regulator of thymosin beta 10 levels in neuroblastoma cells. atlasgeneticsoncology.org

Cellular Localization and Distribution

Deacetylthymosin beta(10) exhibits a dynamic and specific cellular localization that changes throughout development. In early human fetal development, at around 13 weeks of gestation, it is found predominantly in the extracellular matrix of developing salivary glands. nih.gov As development progresses, its location shifts to the cytoplasm of immature duct cells at 20 weeks and later to acinar cells and the duct lumen by 33 weeks. nih.gov In the developing cerebellum of young animals, the peptide is primarily localized within granule cells, Golgi neurons, and Purkinje cells. atlasgeneticsoncology.org However, in the adult cerebellum, its presence is significantly diminished, being found at very low levels in a small subset of glial cells. atlasgeneticsoncology.org During tooth development, deacetylthymosin beta(10) is mainly detected in dental mesenchymal cells and odontoblasts. ehu.eusnih.gov

Differential Expression Patterns

The expression of deacetylthymosin beta(10) is not uniform and displays distinct patterns during different life stages and in various health conditions.

Expression during Developmental Stages

Deacetylthymosin beta(10) plays a significant role during embryonic and fetal development, with its expression levels fluctuating in a tissue- and stage-specific manner.

Deacetylthymosin beta(10) is crucial for early neuroembryogenesis and the development of the central nervous system. atlasgeneticsoncology.org Its mRNA is abundant in the embryonic and fetal human brain but is notably absent in the adult brain, suggesting a specific function during early neural development. nih.gov Studies have shown its presence in the developing nervous system and a particular physiological role during cerebellum development. atlasgeneticsoncology.org

The expression of deacetylthymosin beta(10) is intricately linked to the development of several organs. atlasgeneticsoncology.org It is involved in the organogenesis of the oral cavity and its associated structures. atlasgeneticsoncology.org In developing salivary glands, its strong expression from the 13th week of gestation suggests a fundamental role in their formation. nih.govmdpi.com Similarly, it is expressed in the developing kidney, particularly in the nephrogenic zone during the early phases of nephrogenesis, and disappears as the glomerular tuft begins to form. mdpi.com

During tooth germ development, deacetylthymosin beta(10) exhibits a stage-specific temporal and spatial expression pattern, indicating its multiple functions from initiation to root formation. ehu.eusnih.gov It is detected in dental mesenchymal and epithelial cells from embryonic day 10.5 to 15.5 in mice. ehu.eusnih.gov In the late bell stage, its strong expression in preodontoblasts, which are located opposite preameloblasts expressing thymosin beta(4), suggests a coordinated interaction in forming dentin and enamel. ehu.eusnih.gov Furthermore, its presence in odontoblasts and Hertwig's epithelial root sheath points to its involvement in shaping the tooth root. ehu.eusnih.gov

Interactive Data Table: Expression of Deacetylthymosin Beta(10) in Developmental Stages

Developmental Stage Tissue/Organ Key Findings Reference
Neuroembryogenesis Human Brain Abundant mRNA in embryonic/fetal stages, absent in adult. nih.gov
Rat Cerebellum Localized in granule cells, Golgi neurons, Purkinje cells in young animals; very low levels in adult glia. atlasgeneticsoncology.org
Organogenesis Human Salivary Glands Strong expression from 13th week of gestation, suggesting a role in organogenesis. nih.govmdpi.com
Fetal Kidney Expressed in the nephrogenic zone during early nephrogenesis. mdpi.com
Mouse Tooth Germ Detected in dental mesenchymal and epithelial cells (E10.5-E15.5); involved in dentin, enamel, and root formation. ehu.eusnih.gov

Aberrant Expression in Pathological Conditions

Alterations in the expression of deacetylthymosin beta(10) are associated with various diseases, particularly cancer. atlasgeneticsoncology.org Overexpression of TMSB10 has been observed in several human cancers and is often correlated with tumor cell proliferation, metastasis, and poor prognosis. atlasgeneticsoncology.org For instance, high levels of TMSB10 mRNA and protein are more common in papillary thyroid neoplasias with lymph node metastases. atlasgeneticsoncology.org In pancreatic cancer, both tissues and cells express higher amounts of this peptide compared to normal surrounding tissues. nih.gov Upregulation of TMSB10 has also been implicated in lung cancer, where it may promote metastasis, and in breast cancer, where it plays a key role in cell motility. atlasgeneticsoncology.org In hepatocellular carcinoma and clear cell renal cell carcinoma, its overexpression is associated with unfavorable prognosis and disease progression. atlasgeneticsoncology.org

Interactive Data Table: Aberrant Expression of Deacetylthymosin Beta(10) in Pathological Conditions

Pathological Condition Key Findings Reference
Papillary Thyroid Neoplasia High expression correlated with cervical lymph node metastases. atlasgeneticsoncology.org
Pancreatic Cancer Higher expression in cancer tissues and cells compared to normal tissues. nih.gov
Non-Small Cell Lung Cancer May induce metastasis by up-regulating vascular endothelial growth factor. atlasgeneticsoncology.org
Breast Cancer Plays a key role in the sequestration of G-actin and cancer cell motility. atlasgeneticsoncology.org
Hepatocellular Carcinoma Overexpression is associated with an unfavorable prognosis. atlasgeneticsoncology.org
Clear Cell Renal Cell Carcinoma Acts as a biomarker and promotes disease progression. atlasgeneticsoncology.org

In Vitro Synthesis Methodologies and Approaches

The production of deacetylthymosin beta(10) and related thymosin peptides outside of a living organism is crucial for research and therapeutic development. This is achieved through various chemical and biotechnological strategies, including classical chemical synthesis in solution, synthesis on a solid support, and production using genetically engineered microorganisms.

Conventional Solution Methods for Peptide Synthesis

The complete chemical synthesis of deacetyl-thymosin β10 has been successfully achieved using a conventional solution-phase method. jst.go.jp This classical approach, while often more labor-intensive than solid-phase techniques, involves the sequential coupling of amino acids or peptide fragments in a homogenous solution. bachem.com

The synthesis of deacetyl-thymosin β10 was accomplished by assembling seven distinct peptide fragments in a stepwise manner. jst.go.jp Following the assembly of the full-length peptide chain, the final and critical step is deprotection, which involves the removal of protective chemical groups from the amino acid side chains. For deacetyl-thymosin β10, this was achieved using a potent acidic mixture of 1M trifluoromethanesulfonic acid-thioanisole in trifluoroacetic acid. jst.go.jp A similar approach was used for the synthesis of an analog, endo-Arg38a-deacetylthymosin beta 10, which also involved the assembly of seven fragments followed by deprotection with a solution containing 1 M trifluoromethanesulfonic acid-thioanisole-Me2Se in trifluoroacetic acid. nih.gov

The table below lists some of the common reagents and abbreviations used in conventional solution-phase peptide synthesis, as documented in the synthesis of deacetyl-thymosin β10. jst.go.jp

Table 1: Reagents in Conventional Solution-Phase Synthesis of Deacetyl-thymosin β10

Abbreviation Full Name Role
Boc tert-butoxycarbonyl Protecting group for the N-terminus of amino acids.
Z Benzyloxycarbonyl Protecting group for the N-terminus of amino acids.
OBzl Benzyl ester Protecting group for the C-terminus of amino acids.
WSCI 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide Coupling reagent that facilitates peptide bond formation.
HOBT 1-hydroxybenzotriazole Additive used with coupling reagents to prevent side reactions and racemization. thermofisher.com
TFMSA Trifluoromethanesulfonic acid Strong acid used in the final deprotection step to cleave side-chain protecting groups.
TFA Trifluoroacetic acid Strong acid used as a cleavage reagent and in deprotection steps.
DMF Dimethylformamide A common polar solvent used to dissolve peptides and reagents.

Solid-Phase Synthesis of Analogs

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method where a peptide chain is progressively built on an insoluble polymer resin support. peptide.combrieflands.com This technique simplifies the purification process, as excess reagents and by-products can be washed away by filtration after each step. bachem.com While direct SPPS of deacetylthymosin beta(10) is not extensively detailed in the provided context, the synthesis of numerous thymosin analogs using this method highlights its applicability and versatility.

A key aspect of SPPS is the choice of resin and protecting groups. For instance, the synthesis of thymosin α1 and its desacetyl analogue was improved by using an aminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, which enhanced the stability of the bond between the peptide and the resin. nih.gov In another example, thymosin β10 was synthesized using a p-cyanotrityl resin, which offers greater acid stability compared to standard trityl resins, leading to higher yield and purity. rsc.org

Protecting group strategy is also critical. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used for temporary N-terminal protection and is removed by a base, while Boc (tert-butyloxycarbonyl) is removed by acid. peptide.com Research into thymosin α1 synthesis found that using the 4-methoxybenzyloxycarbonyl (Moz) protecting group instead of Boc resulted in higher yields and required less trifluoroacetic acid for removal, reducing unwanted side reactions. google.com

The table below summarizes the SPPS of various thymosin analogs.

Table 2: Solid-Phase Synthesis of Thymosin Analogs

Peptide/Analog Resin Used Protecting Group Strategy Key Findings
Thymosin α1 and desacetylthymosine α(1) Aminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin Boc (tert-butyloxycarbonyl) Improved yield and simplified purification due to enhanced peptide-resin linkage stability. nih.gov
Thymosin β10 p-cyanotrityl resin Fmoc (9-fluorenylmethoxycarbonyl) Enhanced acid stability of the resin provided selective synthesis with high yield and purity. rsc.org
Thymosin α1 Benzhydrylamine resin (preferred) Moz (4-methoxybenzyloxycarbonyl) Use of Moz protecting group led to higher yields, fewer impurities, and reduced acid consumption compared to Boc. google.com
Radiolabeled Thymosin α1 derivative Not specified Fmoc Successful synthesis of a derivative designed for radiolabeling, demonstrating the flexibility of SPPS for creating complex analogs. nih.gov

Recombinant Expression Systems for Related Peptides

For producing larger quantities of peptides, recombinant DNA technology offers a powerful alternative to chemical synthesis. This involves introducing the gene for the desired peptide into a host organism, such as the bacterium Escherichia coli or the yeast Pichia pastoris, which then manufactures the peptide.

To improve the expression efficiency and stability of small peptides like thymosins, they are often produced as part of a larger fusion protein. For example, thymosin α1 and β4 have been efficiently expressed in E. coli using fusion tags like A18-KEKE and DKL6K, achieving high yields. hnxb.org.cn Another common strategy involves fusing the target peptide to a highly soluble protein like thioredoxin, which facilitates purification. After expression, the fusion protein is purified, and the tag is cleaved off enzymatically to release the desired peptide. This approach has been used to produce recombinant desacetylthymosin α1.

Eukaryotic systems like the yeast Pichia pastoris are also valuable, particularly because they can perform post-translational modifications that are similar to those in mammalian cells. frontiersin.orgfrontiersin.org This system has been used to successfully express thymosin β4 from the pearl oyster Pinctada fucata and to produce human legumain, an enzyme used to process recombinant prothymosin α into mature, Nα-acetylated thymosin α1. wiley.comnih.gov

The table below outlines various recombinant systems used for producing thymosin peptides.

Table 3: Recombinant Expression Systems for Thymosin Peptides

Peptide Expression System Strategy Key Outcome
Thymosin α1 and β4 Escherichia coli Fusion with A18-KEKE and DKL6K tags. High expression levels (73-123 mg ·OD⁻¹ ·L⁻¹) were achieved for both peptides. hnxb.org.cn
Nα-acetylated Thymosin α1 E. coli (ProTα expression) and Pichia pastoris (legumain expression) Recombinant prothymosin α (ProTα) was produced in E. coli and then cleaved by legumain (produced in P. pastoris) to yield the final acetylated peptide. wiley.com A successful method for producing the mature, Nα-acetylated form of Tα1. wiley.com
***Pinctada fucata* Thymosin β4** Pichia pastoris Secreted expression using the pPICZαA vector. Achieved successful secretion and purification of recombinant Tβ4 with demonstrated biological activity. nih.gov
FowlTα1 (Fowlicidin-Thymosin α1 hybrid) Pichia pastoris Expression of a novel hybrid peptide. Cost-effective production of a hybrid peptide with antimicrobial and anti-inflammatory properties. frontiersin.orgfrontiersin.org

Molecular Interactions and Mechanistic Underpinnings of Deacetylthymosin Beta 10 Activity

Actin Monomer Sequestration and Cytoskeletal Regulation

Deacetylthymosin beta(10) is recognized as a significant actin monomer sequestering protein. nih.govnih.gov By binding to G-actin, it effectively reduces the pool of available monomers for polymerization, thus inhibiting the formation and elongation of actin filaments. nih.gov

Deacetylthymosin beta(10) forms a 1:1 complex with G-actin. nih.gov This interaction has been characterized by a dissociation constant (Kd) in the range of 0.7 to 1 µM, indicating a strong binding affinity between the two molecules. nih.gov Like other members of the β-thymosin family, deacetylthymosin beta(10) is an intrinsically disordered protein in its free form but is thought to adopt a more defined structure upon binding to G-actin.

ParameterValueReference
Binding Stoichiometry (Deacetylthymosin beta(10):G-Actin)1:1 nih.gov
Dissociation Constant (Kd)0.7 - 1 µM nih.gov

By sequestering G-actin monomers, deacetylthymosin beta(10) effectively inhibits the spontaneous polymerization of actin into filaments. nih.gov This sequestration reduces the concentration of free G-actin below the critical concentration required for polymerization. Consequently, the equilibrium between monomeric and filamentous actin shifts towards depolymerization. This is evident in cellular studies where the overexpression of thymosin beta(10) leads to the disassembly of F-actin structures, such as stress fibers. nih.govdntb.gov.ua

Protein-Protein Interactions Beyond Actin

While the primary interaction of deacetylthymosin beta(10) is with G-actin, it also engages in other protein-protein interactions that have significant functional consequences for the actin cytoskeleton.

Deacetylthymosin beta(10) has been shown to interact directly with E-tropomodulin (E-Tmod), another actin-binding protein. wikipedia.org Quantitative analysis has revealed that the full-length deacetylthymosin beta(10) is necessary for this interaction. wikipedia.org Significantly, the binding site for deacetylthymosin beta(10) on E-Tmod partially overlaps with the binding site for actin on E-Tmod. wikipedia.org This overlap suggests a competitive binding mechanism, where deacetylthymosin beta(10) can compete with actin for binding to E-Tmod. wikipedia.org

The functional consequence of this interaction is noteworthy. In tumor cells where overexpression of deacetylthymosin beta(10) can induce apoptosis and disrupt actin architecture, the introduction of E-Tmod can reverse these effects. wikipedia.org This rescue is attributed to the restoration of the normal actin architecture, highlighting the critical interplay between these three proteins in maintaining cytoskeletal integrity and cell viability. wikipedia.org

Interacting ProteinBinding Site CharacteristicsFunctional Consequence of InteractionReference
E-Tropomodulin (E-Tmod)Partially overlaps with the actin-binding site on E-Tmod.Competitive binding with actin; reverses the effects of deacetylthymosin beta(10) on actin architecture and apoptosis. wikipedia.org

By sequestering G-actin monomers, deacetylthymosin beta(10) indirectly affects the formation of various actin-associated protein complexes. Many cellular processes rely on the assembly of actin filaments, which in turn serve as scaffolds for the recruitment and organization of a multitude of other proteins. By limiting the availability of G-actin for polymerization, deacetylthymosin beta(10) can consequently hinder the formation of these larger protein assemblies.

For instance, the formation of focal adhesions, which are complex structures composed of numerous proteins that link the actin cytoskeleton to the extracellular matrix, is diminished in the presence of high levels of thymosin beta(10). nih.gov This is likely a direct consequence of the reduced availability of actin filaments to serve as the core of these structures.

Furthermore, the competitive binding mechanism observed with E-Tmod provides a direct example of how deacetylthymosin beta(10) can disrupt the formation of a specific actin-protein complex. wikipedia.org Given the functional similarity between thymosin beta(10) and thymosin beta(4), it is plausible that deacetylthymosin beta(10) could also compete with other G-actin binding proteins for actin monomers, thereby regulating their activity. For example, thymosin-β4 has been shown to compete with the Myocardin-related transcription factor-A (MRTF-A) for G-actin binding, thereby influencing gene transcription. nih.gov This suggests that by controlling the pool of available G-actin, deacetylthymosin beta(10) can have broad, indirect effects on the assembly and function of a wide array of actin-associated protein complexes.

Intracellular Signaling Pathway Modulation

Deacetylthymosin beta(10), a member of the β-thymosin family of peptides, is a significant modulator of intracellular signaling pathways critical to cell survival, proliferation, and inflammation. While primarily recognized for its role in regulating actin dynamics, it also directly and indirectly influences key signaling cascades, including the Ras, PI3K/Akt, and JNK pathways. These interactions underscore its multifaceted role in cellular physiology and pathology. The scientific literature predominantly refers to this compound as Thymosin beta(10) (Tβ10 or TMSB10), and the available research on these specific signaling pathways does not typically distinguish between the acetylated and deacetylated forms.

Involvement in Ras Signal Transduction

Contrary to its pro-tumorigenic role in some contexts, Thymosin beta(10) has been identified as a potent inhibitor of the Ras signaling pathway, thereby exerting antiangiogenic and antitumor effects. aacrjournals.orgnih.gov Research has demonstrated that Tβ10 directly interacts with and binds to the Ras protein. aacrjournals.orgnih.gov This physical interaction interferes with Ras function, leading to the inhibition of its downstream signaling cascade. aacrjournals.org

The primary consequence of this interaction is the suppression of the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK signaling axis. aacrjournals.orgnih.gov In experimental models, the overexpression of Tβ10 markedly reduced the phosphorylation of MEK and ERK that is typically stimulated by Vascular Endothelial Growth Factor (VEGF). aacrjournals.org This disruption of the Ras-MEK-ERK pathway culminates in decreased production of VEGF, a key mediator of angiogenesis. aacrjournals.orgnih.gov This inhibitory mechanism is specific to Tβ10; the related family member, thymosin β4, does not bind to Ras and is instead associated with positive effects on angiogenesis. aacrjournals.orgnih.gov These findings establish Tβ10 as a multifunctional protein that can directly interfere with a critical oncogenic pathway. aacrjournals.org

Summary of Tβ10 Interaction with the Ras Pathway
MechanismDownstream EffectFunctional Outcome
Direct binding to Ras protein. aacrjournals.orgnih.govInhibition of MEK and ERK phosphorylation. aacrjournals.orgDecreased VEGF production, antiangiogenic and antitumor effects. aacrjournals.orgnih.gov

Influence on PI3K/Akt Pathway

Thymosin beta(10) has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is central to regulating cell growth, survival, and proliferation. nih.govelsevierpure.comfrontiersin.org This influence is particularly relevant in the tumor microenvironment. In the context of lung adenocarcinoma, Tβ10 promotes the conversion of tumor-associated macrophages (TAMs) to an anti-inflammatory M2 phenotype and enhances their proliferation through the PI3K/Akt pathway. nih.govnih.gov

Mechanistically, Tβ10 activity leads to the increased phosphorylation of key pathway components. Studies have shown that knockdown of Tβ10 in macrophage cell lines resulted in reduced phosphorylation of Akt (at serine 473), the mammalian target of rapamycin (B549165) (mTOR, at serine 2448), and p70S6K (at threonine 389), without affecting the total protein levels of these kinases. nih.govnih.gov Similarly, in models of clear cell renal cell carcinoma, silencing Tβ10 expression led to a reduction in the phosphorylation of PI3K. nih.gov This activation of PI3K/Akt signaling is a proposed mechanism by which Tβ10 contributes to the progression of certain cancers. nih.gov

Effect of Tβ10 Knockdown on PI3K/Akt Pathway Components
Target ProteinEffect of Tβ10 KnockdownReference
Phospho-PI3KReduced nih.gov
Phospho-Akt (Ser473)Reduced nih.govnih.gov
Phospho-mTOR (Ser2448)Reduced nih.govnih.gov
Phospho-p70S6K (Thr389)Reduced nih.govnih.gov

Impact on JNK Phosphorylation and Cytokine Secretion

Thymosin beta(10) can activate the c-Jun N-terminal kinases (JNK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. nih.gov In pancreatic cancer, Tβ10 has been demonstrated to induce the phosphorylation of JNK in the BxPC-3 pancreatic cancer cell line. nih.gov

The activation of this pathway by Tβ10 directly correlates with an increase in the secretion of proinflammatory cytokines. nih.gov Treatment of BxPC-3 cells with exogenous Tβ10 resulted in a significant increase in the secretion of Interleukin-7 (IL-7) and Interleukin-8 (IL-8). nih.gov This Tβ10-induced JNK activation and subsequent cytokine release is a potential mechanism through which the peptide may promote inflammation and contribute to the pathogenesis and progression of pancreatic cancer. nih.gov

Effect of Exogenous Tβ10 on Cytokine Secretion in BxPC-3 Cells
CytokinePercentage Increase in SecretionReference
Interleukin-7 (IL-7)12% nih.gov
Interleukin-8 (IL-8)37% nih.gov

Cytoskeletal Modulation and Impact on Downstream Pathways

The most well-established biochemical function of Thymosin beta(10) is its role as a primary G-actin (monomeric actin) sequestering protein within the cytoplasm. nih.govwikipedia.orguniprot.org By binding to actin monomers, Tβ10 plays a crucial role in the organization of the cytoskeleton by inhibiting the polymerization of actin into F-actin (filamentous actin). wikipedia.orgresearchgate.net The dynamic regulation of the actin cytoskeleton is fundamental for numerous cellular processes, including cell motility, division, and the maintenance of cell shape. nih.gov Overexpression of Tβ10 in cells has been shown to cause a significant loss of actin stress fibers and a reduction in focal adhesions, which are critical for cell-matrix interactions. nih.gov

The modulation of the cytoskeleton by Tβ10 has profound impacts on downstream signaling pathways. The integrity and dynamic nature of the actin filament network are essential for the proper localization and assembly of signaling complexes. By altering cytoskeletal structure, Tβ10 can indirectly influence signaling cascades that depend on this architecture. Furthermore, research has revealed that Tβ10 is a multifunctional protein, possessing roles beyond cytoskeletal regulation. aacrjournals.orgnih.gov Its ability to directly bind and inhibit Ras signaling demonstrates that Tβ10 serves as a direct link between the cytoskeletal machinery and major intracellular signal transduction networks, allowing it to influence cellular behavior through both structural and direct molecular interactions. aacrjournals.orgnih.gov

Cellular and Physiological Functions of Deacetylthymosin Beta 10

Regulation of Cell Motility and Migration

Deacetylthymosin beta(10) exhibits a complex and often contradictory role in the regulation of cell motility and migration, with its effects being highly dependent on the specific cell type and context. As an actin-sequestering protein, it is intrinsically involved in the cytoskeletal rearrangements necessary for cell movement.

Research has demonstrated that deacetylthymosin beta(10) can act as both an inhibitor and a promoter of cell migration. For instance, in human coronary artery endothelial cells (HCAECs), exogenous deacetylthymosin beta(10) was found to inhibit cell migration in a dose- and time-dependent manner. mdpi.com A significant reduction in migration was observed, which may be mediated by the downregulation of vascular endothelial growth factor (VEGF), VEGF receptor-1 (VEGFR-1), and integrin αV. mdpi.com

Conversely, in other cellular contexts, its expression has been associated with an increase in migratory capabilities. The varied effects of deacetylthymosin beta(10) on cell motility are summarized in the table below.

Cell TypeEffect of Deacetylthymosin Beta(10) on MigrationReference
Human Coronary Artery Endothelial CellsInhibition mdpi.com
Cholangiocarcinoma CellsInhibition nih.gov
Ovarian Cancer CellsInhibition nih.gov
Thyroid Carcinoma CellsPromotion nih.gov
Melanoma CellsPromotion nih.gov

The role of deacetylthymosin beta(10) in cancer cell motility is particularly multifaceted. In cholangiocarcinoma (CCA), suppression of deacetylthymosin beta(10) expression has been shown to increase cell migration and tumor metastasis in vivo. nih.gov Conversely, overexpression of the peptide in CCA cell lines had an inhibitory effect on migration. nih.gov This suggests that in some cancers, deacetylthymosin beta(10) may function to suppress metastatic potential. nih.gov

In contrast, for other malignancies such as thyroid carcinoma and melanoma, the expression of deacetylthymosin beta(10) has been linked to a cell migratory advantage. nih.gov This indicates that the peptide's influence on cancer cell motility is not universal and is likely governed by the specific signaling pathways active in different tumor types.

Control of Apoptosis and Cell Survival

Deacetylthymosin beta(10) has been identified as a significant player in the regulation of apoptosis, or programmed cell death. Studies have shown that its expression levels can directly influence a cell's susceptibility to undergo apoptosis.

Plasmid-driven overexpression of the deacetylthymosin beta(10) gene in fibroblasts resulted in an increased susceptibility to apoptosis. nih.gov On the other hand, the knockout of the endogenous gene through the overexpression of antisense mRNA led to an inhibition of cell death induced by agents like TNF-alpha and the calcium ionophore A23187. nih.gov This dual evidence underscores the pro-apoptotic nature of deacetylthymosin beta(10). Furthermore, differential expression of this peptide has been observed to affect the expression and distribution of the anti-apoptotic protein bcl-2. nih.gov

The pro-apoptotic function of deacetylthymosin beta(10) is linked to its fundamental role as a G-actin binding protein. Increased cytoplasmic levels of deacetylthymosin beta(10) lead to a significant disruption of phalloidin-stained actin stress fibers. nih.gov This interference with the actin cytoskeleton is a key aspect of its ability to promote apoptosis.

Furthermore, research has indicated a more direct molecular mechanism involving the production of reactive oxygen species (ROS). It has been shown that deacetylthymosin beta(10) expression, when driven by the human TERT promoter, can induce ovarian cancer-specific apoptosis through the production of ROS. nih.gov The generation of ROS is a common feature in the early stages of apoptosis and can lead to mitochondrial dysfunction. An increase in cellular ROS can trigger the loss of the mitochondrial membrane potential (ΔΨm), a critical event that often precedes the activation of the apoptotic cascade. nih.govmdpi.com While direct studies linking deacetylthymosin beta(10) to changes in mitochondrial membrane potential are limited, its ability to induce ROS production suggests a likely downstream effect on mitochondrial integrity, thereby promoting apoptosis.

A key regulatory mechanism in deacetylthymosin beta(10)-mediated apoptosis involves its interaction with another actin-binding protein, E-tropomodulin. E-tropomodulin has been identified as a novel binding partner for deacetylthymosin beta(10). nih.gov

The binding site for deacetylthymosin beta(10) on E-tropomodulin partially overlaps with the actin-binding site of E-tropomodulin. nih.gov This suggests a competitive interaction for binding to actin. Functionally, the introduction of E-tropomodulin cDNA into a tumor cell line was able to reverse the apoptosis mediated by deacetylthymosin beta(10) and restore the normal actin architecture. nih.gov This indicates that the interaction between deacetylthymosin beta(10) and E-tropomodulin is a crucial factor in regulating apoptotic homeostasis, with E-tropomodulin acting as a rescue factor against deacetylthymosin beta(10)-induced cell death. nih.gov

Influence on Cell Proliferation and Differentiation

The influence of deacetylthymosin beta(10) on cell proliferation is, much like its role in motility, context-dependent, with studies reporting both oncogenic and tumor-suppressive functions. For example, in breast cancer, upregulation of deacetylthymosin beta(10) has been shown to promote proliferation. nih.gov Overexpression in breast cancer cells leads to increased proliferation, while silencing the gene inhibits this process. nih.gov

Conversely, in other cancer types, such as ovarian cancer, overexpression of deacetylthymosin beta(10) has been reported to diminish tumor growth and proliferation, suggesting a tumor-suppressive role. nih.gov This highlights that the effect of deacetylthymosin beta(10) on cell proliferation is contingent on the specific cellular and genetic background of the tumor.

With regard to cell differentiation, alterations in the expression of β-thymosins, including deacetylthymosin beta(10), have been observed to accompany neuronal differentiation and migration. dntb.gov.ua This suggests a potential role for this peptide in the complex processes of cellular specialization, although the precise mechanisms remain an area of ongoing investigation.

Contributions to Organ Development and Morphogenesis

Deacetylthymosin beta(10) is expressed in a developmentally regulated manner, indicating its importance in organogenesis and morphogenesis. Its expression is particularly notable during embryonic development. nih.gov

Studies have revealed a strong expression of deacetylthymosin beta(10) in human salivary glands during the initial phases of their development, as early as the 13th week of gestation. nih.gov This has led to the suggestion that the peptide plays a role in the organogenesis of salivary glands. nih.govnih.gov Specifically, its localization in salivary gland-associated fibroblasts points to a role in branching morphogenesis. nih.gov

Furthermore, deacetylthymosin beta(10) expression has been observed in the developing human kidney, where it is mainly restricted to the proximal and distal tubules during the initial phases of physiological development. nih.gov In the fetal kidney, its expression is noted in the nephrogenic zone during the early stages of nephrogenesis, disappearing as the glomerular tuft begins to form. nih.gov This spatiotemporal expression pattern strongly supports a role for deacetylthymosin beta(10) in the intricate processes of organ formation and tissue architecture during embryonic development.

Role in Branching Morphogenesis

Branching morphogenesis is a fundamental developmental process responsible for the formation of complex, branching structures in various organs, such as the salivary glands, lungs, and kidneys. Research has highlighted the significant role of thymosin beta(10) in this intricate process, particularly in the development of salivary glands.

Studies have shown that Tβ10 is strongly expressed in developing human salivary glands. nih.gov Its expression is particularly noted in the cytoplasm of immature tubular cells that are actively undergoing branching morphogenesis. nih.gov The peptide's localization is not restricted to the epithelial components; it is also found in the surrounding mesenchyme, specifically in salivary gland-associated fibroblasts. nih.gov This suggests that Tβ10, and by extension deacetylthymosin beta(10), plays a crucial role in the epithelial-mesenchymal interactions that drive the budding and cleft formation characteristic of branching morphogenesis. nih.gov

The preferential localization of Tβ10 in these fibroblasts underscores the importance of the stromal microenvironment in organogenesis. nih.gov It is hypothesized that Tβ10 secreted by these fibroblasts influences the behavior of the adjacent epithelial cells, guiding the branching process. While the precise molecular mechanisms are still under investigation, the dynamic expression and localization of Tβ10 during salivary gland development strongly support its integral role in this aspect of organ formation.

Specificity in Nephrogenesis compared to other Thymosins

The development of the kidney, or nephrogenesis, is a complex process involving the coordinated interaction of various cell types and signaling molecules. Within the β-thymosin family, both thymosin beta(10) and thymosin beta(4) (Tβ4) are expressed in the developing kidney, yet they exhibit distinct spatial and temporal expression patterns, suggesting specialized and non-redundant functions. nih.gov

Immunohistochemical studies have revealed that Tβ10 is present in the nephrogenic zone of the developing human kidney, specifically within the "comma-shaped" and "S-shaped" bodies, which are early structures of the nephron. nih.gov Furthermore, Tβ10 immunoreactivity is observed in the proximal and distal tubular structures, with localization in both the cytoplasm and occasionally in the nuclei of ductal cells. nih.gov

In contrast, Tβ4 shows a markedly different distribution. It is notably absent from the mesenchymal progenitor cells in the nephrogenic zone. nih.gov Its expression is primarily restricted to the cytoplasm of certain differentiated structures. nih.gov This differential localization strongly suggests that Tβ10 has a specific role in the early stages of nephron formation, potentially influencing the differentiation of nephrogenic mesenchymal stem/progenitor cells, a role not shared by Tβ4. nih.gov The nuclear localization of Tβ10 in tubular cells further hints at a potential role in gene regulation during kidney development, distinguishing its function from the predominantly cytoplasmic activities of Tβ4. nih.gov

FeatureDeacetylthymosin Beta(10) / Tβ10Thymosin Beta(4) (Tβ4)
Expression in Nephrogenic Zone Present in comma- and S-shaped bodiesAbsent in mesenchymal progenitors
Cellular Localization Cytoplasm and nuclei of tubular cellsPrimarily cytoplasm
Postulated Role Early nephron development and differentiationLater stages of kidney development

Immunological Modulation at the Cellular Level

Deacetylthymosin beta(10) has been shown to exert immunomodulatory effects, influencing the behavior of various immune cell populations. These actions contribute to the regulation of immune responses at the cellular level.

Effect on T-cell Subpopulations (e.g., peripheral T-cells, helper T-cells)

Early research into the immunological activities of synthetic deacetyl-thymosin beta(10) has provided evidence of its effects on T-cell subpopulations. One study investigated the impact of this peptide on the peripheral blood lymphocytes of a uremic patient with tuberculosis, a condition often associated with altered immune function. The findings from this study indicated that deacetyl-thymosin beta(10) had a discernible immunological effect on the T-cell subpopulations of this patient. nih.gov While the specific nature and magnitude of these effects on different T-cell subsets like peripheral T-cells and helper T-cells require more extensive investigation across a broader range of conditions, this initial evidence points to the peptide's potential to modulate T-cell mediated immunity.

Interaction with Macrophages (inhibition of migration)

Macrophages are versatile immune cells that play a central role in inflammation, tissue repair, and immune surveillance. Their migration to sites of inflammation or injury is a critical step in their function. Emerging evidence suggests that thymosin beta(10) can influence macrophage behavior, including their migratory properties.

In the context of the tumor microenvironment, studies have shown that Tβ10 can modulate the phenotype and function of tumor-associated macrophages (TAMs). nih.gov One significant finding is that the overexpression of Tβ10 in cancer cells can lead to a reduction in the migration of macrophages in a co-culture system. nih.gov This suggests that Tβ10, and likely deacetylthymosin beta(10), can act as a signaling molecule that inhibits the movement of macrophages. This inhibitory effect on macrophage migration could have significant implications for regulating inflammatory responses and immune cell infiltration in various pathological conditions. The proposed mechanism involves the regulation of the PI3K/Akt signaling pathway within the macrophages. nih.gov

InteractionEffect of Deacetylthymosin Beta(10) / Tβ10
Macrophage Migration Inhibition
Macrophage Polarization Promotes M2 conversion

Deacetylthymosin Beta 10 in Pathophysiological Contexts Excluding Clinical Outcomes

Role in Oncogenesis and Tumor Progression

The involvement of deacetylthymosin beta(10), commonly referred to in literature as thymosin beta(10) (Tβ10), in cancer is complex and multifaceted. Its expression is frequently altered in malignant tissues, and it has been shown to influence key processes that drive tumor growth and spread.

Deacetylthymosin beta(10) exhibits a paradoxical relationship with tumor progression, acting as either an oncogene or a tumor suppressor depending on the cancer type. nih.gov In cancers such as breast cancer and hepatocellular carcinoma, elevated expression of Tβ10 is linked to increased proliferation, invasion, and metastasis. nih.govnih.govnih.gov Studies have shown that silencing Tβ10 in these cancer cells leads to a significant reduction in their proliferative and migratory capabilities. nih.gov Conversely, in other contexts like ovarian cancer, Tβ10 has been demonstrated to suppress these same processes. nih.govnih.gov Research indicates that overexpressed Tβ10 can significantly inhibit vascular endothelial growth factor (VEGF)-induced proliferation, migration, and invasion of endothelial cells, which are critical steps in angiogenesis. nih.gov This suggests that the peptide's influence on the tumor microenvironment is highly context-dependent.

One of the well-documented anti-tumor functions of deacetylthymosin beta(10) is its ability to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov This inhibitory effect is mediated through a direct interaction with the Ras protein. nih.gov By binding to Ras, Tβ10 blocks the downstream mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. nih.gov This interruption leads to decreased production of VEGF, a potent pro-angiogenic factor. nih.gov In a xenograft model of human ovarian cancer, direct injection of Tβ10 resulted in a marked inhibition of tumor growth and a reduction in tumor vascularity, highlighting its potential as an anti-angiogenic agent. nih.gov

Within the tumor microenvironment, deacetylthymosin beta(10) plays a role in modulating immune cells, particularly tumor-associated macrophages (TAMs). In lung adenocarcinoma, Tβ10 associated with TAMs has been found to promote the conversion of macrophages to the M2 phenotype. nih.govnih.gov M2 macrophages are generally considered to be protumorigenic, contributing to immunosuppression and promoting tissue repair and angiogenesis, which can facilitate tumor growth. spectralinvivo.com The promotion of M2 conversion by Tβ10 occurs via the PI3K/Akt signaling pathway. nih.govnih.gov Knocking down Tβ10 in this context was shown to favor the antitumorigenic M1 macrophage phenotype and suppress macrophage proliferation. nih.gov

The expression and role of deacetylthymosin beta(10) have been investigated in several specific cancer types, revealing its diverse and often contradictory functions.

Pancreatic Cancer : Tβ10 is significantly upregulated in pancreatic cancer tissues and cell lines compared to normal tissues. nih.govnih.gov Its presence is associated with increased secretion of proinflammatory cytokines, including Interleukin-7 (IL-7) and Interleukin-8 (IL-8), suggesting it may promote cancer progression through inflammatory pathways. nih.govnih.gov

Renal Cell Carcinoma (RCC) : Studies have found that the gene for Tβ10 is overexpressed in neoplastic human kidney tissue. nih.gov This suggests a deregulation of the Tβ10 gene in RCC, though its precise functional role in this cancer is less defined. nih.gov

Ovarian Cancer : The role of Tβ10 in ovarian cancer appears to be primarily that of a tumor suppressor. Its expression is often decreased in cancerous ovarian tissues. nih.gov Restoring its expression has been shown to disrupt the F-actin cytoskeleton of cancer cells, leading to apoptosis (programmed cell death). nih.govnih.gov Furthermore, Tβ10 inhibits tumor growth and angiogenesis in ovarian cancer models by interfering with Ras signaling. nih.gov

Table 1: Role of Deacetylthymosin Beta(10) in Specific Cancer Types

Cancer Type Expression Level Observed Role/Effect Key Findings
Pancreatic Cancer Upregulated nih.govnih.gov Pro-tumorigenic Induces secretion of pro-inflammatory cytokines (IL-7, IL-8). nih.gov
Hepatocellular Carcinoma Upregulated nih.gov Pro-tumorigenic Correlates with poor prognosis, metastasis, and invasion. nih.govsemanticscholar.org
Renal Cell Carcinoma Upregulated nih.gov Implicated in tumorigenesis Gene expression is deregulated. nih.gov

| Ovarian Cancer | Downregulated nih.gov | Tumor suppressive | Inhibits angiogenesis and tumor growth; induces apoptosis. nih.govnih.govnih.gov |

Involvement in Inflammatory Processes

Deacetylthymosin beta(10) is implicated in inflammatory processes, largely through its interaction with immune cells and its influence on cytokine production. As seen in pancreatic cancer, Tβ10 can stimulate the secretion of proinflammatory cytokines. nih.gov Its most defined role in inflammation within a pathological context is its effect on macrophage polarization. By promoting the conversion of tumor-associated macrophages to an M2 phenotype in lung cancer, Tβ10 contributes to an immunosuppressive and pro-angiogenic microenvironment. nih.gov This modulation of macrophage function is a critical link between deacetylthymosin beta(10) and the inflammatory pathways that underpin many diseases, including cancer. The broader inflammatory response often involves a complex interplay of cytokines, and while Tβ10's direct effects are still being elucidated, it can influence key anti-inflammatory cytokines like Interleukin-10 (IL-10) indirectly through its impact on immune cell function. nih.govplos.org

Contribution to Specific Organ Pathologies (e.g., Sjögren Syndrome)

Beyond cancer, deacetylthymosin beta(10) has been identified as a factor in specific autoimmune organ pathologies, most notably Sjögren's syndrome. This chronic autoimmune disease primarily affects the salivary and lacrimal glands, leading to dryness of the mouth and eyes. researchgate.net Studies have found that Tβ10 is differentially expressed in patients with primary Sjögren's syndrome (pSS) compared to healthy individuals or patients with other autoimmune diseases. nih.gov Specifically, Tβ10 was detectable in the saliva of approximately two-thirds of pSS patients but was absent in healthy controls. nih.gov Furthermore, analysis of minor salivary glands from pSS patients revealed a distinct pattern of immunoreactivity for Tβ10 within the acinar cells, a pattern not observed for the related peptide, thymosin β4. researchgate.netnih.gov

Table 2: Deacetylthymosin Beta(10) in Sjögren's Syndrome

Sample Type Finding in pSS Patients Comparison Group (Healthy Controls)
Saliva Detectable in ~66.7% of patients nih.gov Not detectable nih.gov

| Minor Salivary Glands | Immunoreactivity observed in acinar cells researchgate.netnih.gov | N/A |

These findings suggest that deacetylthymosin beta(10) is involved in the pathobiology of Sjögren's syndrome, although its precise role in the inflammatory cascade and tissue damage characteristic of the disease requires further investigation.

Table of Mentioned Compounds

Compound Name
Deacetylthymosin beta(10)
Thymosin beta(10)
Thymosin β4
Actin
F-actin
Ras
Vascular Endothelial Growth Factor (VEGF)
Interleukin-7 (IL-7)
Interleukin-8 (IL-8)

Advanced Research Methodologies and Techniques for Studying Deacetylthymosin Beta 10

Molecular Biology Techniques

Molecular biology techniques are fundamental to understanding the genetic and transcriptional regulation of proteins like deacetylthymosin beta(10) and their interactions with other molecules.

cDNA Cloning and Sequencing

Complementary DNA (cDNA) cloning and sequencing are foundational techniques used to isolate and determine the nucleotide sequence of the gene encoding a specific protein. In the context of thymosin beta(10), researchers have successfully isolated cDNA clones from human and rat libraries. nih.govnih.gov This process involves creating a cDNA library from messenger RNA (mRNA) and then screening it with probes to identify the specific gene.

For instance, a human kidney cDNA library was used to isolate the clone for thymosin beta(10), revealing a high degree of conservation in the amino acid sequence between humans and rats. nih.govnih.gov This approach would be similarly applied to study the gene that, when expressed, could be post-translationally modified to form deacetylthymosin beta(10). Sequencing this cDNA provides the blueprint for the protein's amino acid structure and is the first step toward more advanced genetic manipulation and expression studies.

Gene Expression Analysis (e.g., RT-qPCR, Western Blot)

Once the gene is identified, analyzing its expression levels in different tissues and conditions is critical.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure mRNA levels. This technique was employed to show that thymosin beta(10) (TB10) is highly expressed in primary tumors of cholangiocarcinoma but at lower levels in metastatic tumors. nih.gov Such analysis helps correlate gene expression with specific physiological or pathological states.

Western Blot analysis detects and quantifies the actual protein levels. For example, Western blotting has been used to confirm the overexpression or knockdown of thymosin beta(10) in cancer cell lines. nih.gov Immunohistochemistry, a related technique, has been used to show the presence of the TB10 protein in various neoplastic tissues, such as breast, colon, and ovary carcinomas, while it was absent in corresponding normal tissues. nih.govnih.gov These methods would be essential to determine the expression patterns of the protein that may be deacetylated to form deacetylthymosin beta(10).

Table 1: Gene Expression Analysis Techniques

Technique Purpose Example Application for Thymosin Beta(10)
RT-qPCR Quantifies mRNA expression levels. Measuring TB10 mRNA in cholangiocarcinoma tissues to correlate expression with metastasis. nih.gov
Western Blot Detects and quantifies specific proteins. Confirming successful knockdown of TB10 in cancer cell lines. nih.gov
Immunohistochemistry Localizes proteins within tissue samples. Detecting TB10 protein in breast cancer tissues to assess its presence in malignant cells. nih.gov

Yeast Two-Hybrid Systems for Protein Interaction Discovery

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions. nih.govnih.gov It relies on the reconstitution of a functional transcription factor when two proteins of interest interact, which in turn activates a reporter gene, allowing for easy screening. youtube.comyoutube.com This method is used to screen cDNA libraries for novel binding partners of a "bait" protein. nih.gov

While specific Y2H studies for deacetylthymosin beta(10) are not documented, this system would be invaluable for identifying its potential interacting partners. Given that thymosin beta(10) is a G-actin binding protein, a Y2H screen could uncover other cellular proteins that deacetylthymosin beta(10) interacts with, providing insights into its unique biological functions. nih.gov This technique has been successfully used to identify interacting proteins for various other targets, including subunits of protein kinase A (PKA) during mouse spermiogenesis. mdpi.com

Cell Biology Approaches

Cell biology approaches are essential for understanding the functional role of a compound within a living cell, including its effects on cell behavior and survival.

Cell Culture Models for Functional Assays (e.g., cell motility, apoptosis)

Cell culture models are indispensable for conducting functional assays in a controlled environment. youtube.combdbiosciences.com

Cell Motility Assays , such as the modified Boyden chamber or wound healing assays, are used to assess a cell's ability to move. Studies on thymosin beta(10) have shown that its suppression in cholangiocarcinoma cells significantly increases cell migration and invasion. nih.gov Conversely, thymosin beta(10) has been shown to inhibit the migration of human coronary artery endothelial cells. dntb.gov.ua These types of assays would be critical to determine if deacetylthymosin beta(10) has similar or different effects on cell motility.

Apoptosis Assays are used to study programmed cell death. labome.comspringernature.com Research has demonstrated that overexpression of thymosin beta(10) in fibroblasts increases their susceptibility to apoptosis, while inhibiting its expression protects cells from death induced by certain stimuli. nih.gov This suggests a significant role for thymosin beta(10) in cellular processes that control apoptosis. nih.gov Various methods, including Annexin V staining for early apoptosis and TUNEL assays for late-stage DNA fragmentation, are used to quantify these effects. springernature.comnih.gov

Overexpression and Knockdown Studies

To definitively determine the function of a protein, researchers often manipulate its expression levels within cells.

Overexpression studies involve introducing the gene for the protein of interest into cells, causing them to produce it at higher-than-normal levels. For example, plasmid-driven overexpression of the thymosin beta-10 gene was used to study its pro-apoptotic effects. nih.gov Overexpression of thymosin beta-10 has been observed as a general event in human carcinogenesis. nih.gov

Knockdown studies aim to reduce or eliminate the expression of a specific protein. This is often achieved using techniques like siRNA (small interfering RNA) or shRNA (short hairpin RNA). In studies of cholangiocarcinoma, silencing the thymosin beta(10) gene with shRNA led to increased cell migration and metastasis. nih.gov Similarly, knocking down thymosin beta-10 in colorectal cancer cells resulted in inhibited cell proliferation. nih.gov

These complementary approaches are powerful tools for dissecting the specific roles of proteins and would be directly applicable to investigating the functions of deacetylthymosin beta(10).

Table 2: Summary of Cell Biology Approaches

Approach Description Key Findings for Thymosin Beta(10)
Cell Motility Assays Measure the ability of cells to move and migrate. Suppression of TB10 increases migration in cancer cells. nih.gov
Apoptosis Assays Detect and quantify programmed cell death. Overexpression of TB10 increases susceptibility to apoptosis. nih.gov
Overexpression Studies Increase the expression of a target protein. Linked to increased apoptosis and is common in carcinogenesis. nih.govnih.gov
Knockdown Studies Decrease or silence the expression of a target protein. Leads to increased cancer cell migration and reduced proliferation. nih.govnih.gov

Biochemical and Biophysical Characterization

Protein Interaction Analysis (e.g., binding assays)

The primary function of the beta-thymosin family is the sequestration of globular actin (G-actin), which regulates actin polymerization and cytoskeleton dynamics. The parent compound, thymosin beta(10), is a well-established G-actin binding protein. atlasgeneticsoncology.orgwikipedia.org Understanding whether the removal of the N-terminal acetyl group affects this interaction is a key area of biochemical investigation for deacetylthymosin beta(10).

Binding assays, such as co-immunoprecipitation, pull-down assays, or surface plasmon resonance (SPR), would be employed to quantify the binding affinity of deacetylthymosin beta(10) for G-actin. Comparative studies against acetylated Tβ10 would reveal if this post-translational modification alters binding kinetics, which could have significant implications for its function as a cytoskeleton regulator.

Table 1: Potential Protein Interaction Analysis Techniques

TechniquePurposePotential Finding for Deacetylthymosin Beta(10)
Co-Immunoprecipitation Identify in-vivo binding partners in cell lysates.Confirmation of G-actin binding within a cellular context.
Pull-Down Assay Validate interactions with a purified, tagged protein.In-vitro confirmation and characterization of the interaction with actin.
Surface Plasmon Resonance (SPR) Quantify binding affinity and kinetics (on/off rates).Determination of whether deacetylation alters the strength or stability of the actin-binding interaction compared to Tβ10.
Yeast Two-Hybrid Screen Screen for novel protein-protein interactions.Discovery of unique binding partners beyond actin, suggesting novel functions.

Enzymatic Activity Assays for Associated Enzymes

The existence of deacetylthymosin beta(10) implies the action of a histone deacetylase (HDAC) or another amidohydrolase enzyme that removes the N-terminal acetyl group from thymosin beta(10). Identifying the specific enzyme(s) responsible for this modification is critical. Enzymatic activity assays are central to this line of inquiry.

Researchers would screen a panel of purified deacetylase enzymes against an acetylated Tβ10 substrate. The production of deacetylthymosin beta(10) could be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry. Once a candidate enzyme is identified, further kinetic assays would be performed to determine its efficiency and specificity for Tβ10. Conversely, assays could be designed to identify enzymes that might re-acetylate the deacetylated form, suggesting a dynamic regulatory cycle.

In Vivo Model Systems

The functional consequences of deacetylthymosin beta(10) in a whole organism are investigated using in vivo model systems. While many studies have utilized animal models, such as immunodeficient nude mice, to study the role of Tβ10 in cancer metastasis and development, specific in vivo research focusing solely on the deacetylated form is more limited. nih.gov

An early study synthesized deacetylthymosin beta(10) and examined its effects in vitro on T-cell subpopulations from a patient, suggesting a potential role in modulating immune responses. nih.gov To extend these findings in vivo, researchers could use animal models of immunodeficiency or specific cancers. These models would be administered synthetic deacetylthymosin beta(10) to observe its effects on disease progression, cell migration, or immune cell function.

Table 2: Examples of In Vivo Models in Thymosin Research

Model SystemApplication in Cancer ResearchPotential Use for Deacetylthymosin Beta(10)
Nude Mouse Xenograft Orthotopic injection of human cancer cells to study tumor growth and metastasis of the parent compound Tβ10. nih.govTo assess if deacetylthymosin beta(10) has a different effect (pro- or anti-metastatic) compared to Tβ10 when administered systemically.
Transgenic Mouse Models Models engineered to overexpress or lack specific genes to study developmental or disease processes.Development of a model expressing a non-acetylatable version of Tβ10 to isolate the specific functions of the deacetylated form.
Uremia/Immunodeficiency Models Animal models mimicking human diseases to test therapeutic interventions.To follow up on early in vitro findings and determine if deacetylthymosin beta(10) can restore or alter T-cell function in vivo. nih.gov

Future Directions and Emerging Research Avenues for Deacetylthymosin Beta 10

Elucidation of Undiscovered Molecular Mechanisms

The primary function of the beta-thymosin family, including thymosin beta(10) (Tβ10), is the sequestration of globular actin (G-actin), which plays a crucial role in the organization of the cytoskeleton. wikipedia.orgatlasgeneticsoncology.org The N-terminal acetylation of beta-thymosins is a common post-translational modification that occurs during biosynthesis. nih.gov However, the precise impact of the absence of this acetyl group on the molecular interactions of Tβ10 is not well understood.

Future research will need to focus on how deacetylation affects the binding affinity and kinetics of Tβ10 with G-actin. It is plausible that the removal of the acetyl group, which neutralizes the positive charge of the N-terminus, could alter the electrostatic interactions with actin, thereby modulating its sequestering activity. Investigating these subtle differences will be key to understanding the specific regulatory roles of deacetylthymosin beta(10).

A study from 1986 reported the synthesis of deacetyl-thymosin beta 10 and an examination of its immunological effect on T-cell subpopulations in a specific patient context. nih.gov This early work suggests a potential role in immune modulation that warrants further, more detailed investigation with modern techniques.

Identification of Novel Binding Partners and Regulatory Networks

Beyond its interaction with actin, Tβ10 is implicated in various cellular processes, including cell proliferation, apoptosis, metastasis, and angiogenesis in the context of cancer. atlasgeneticsoncology.orgnih.gov It is conceivable that the deacetylated form may interact with a different subset of binding partners, thereby participating in distinct regulatory networks.

Advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry, will be instrumental in identifying novel proteins that specifically bind to deacetylthymosin beta(10). Uncovering these interactions could reveal previously unknown signaling pathways and cellular functions regulated by this specific isoform. For instance, while acetylated Tβ10 has been shown to interact with E-tropomodulin, a protein involved in actin filament capping, it is unknown if deacetylation would alter this interaction. nih.gov

Deeper Understanding of Pleiotropic Effects and Context Dependency

The effects of Tβ10 appear to be highly context-dependent, with reports of both pro-tumorigenic and anti-tumorigenic roles in different cancers. nih.govunica.it This pleiotropy may be influenced by the post-translational modification state of the peptide. Deacetylthymosin beta(10) could exhibit unique bioactivities in different cellular environments and pathological conditions.

Future studies should aim to delineate the specific conditions under which deacetylthymosin beta(10) is produced and its subsequent functional consequences. This will require the development of specific antibodies and assays that can distinguish between the acetylated and deacetylated forms of Tβ10 in tissues and bodily fluids. Such tools would enable researchers to correlate the presence of deacetylthymosin beta(10) with specific disease states and patient outcomes.

Advanced Computational and Artificial Intelligence Approaches in Peptide Research

Computational modeling and artificial intelligence (AI) are becoming increasingly powerful tools in peptide research. These approaches can be leveraged to predict the structural changes induced by deacetylation of Tβ10 and how these changes might affect its interactions with actin and other potential binding partners.

Molecular dynamics simulations can provide insights into the conformational flexibility of deacetylthymosin beta(10) compared to its acetylated form. Furthermore, AI algorithms could be trained on existing data of protein-protein interactions to predict novel binding partners for deacetylthymosin beta(10), guiding future experimental validation.

Research ApproachApplication to Deacetylthymosin Beta(10) Research
Molecular Dynamics Simulations Predict conformational changes due to deacetylation and their impact on binding affinity with G-actin and other proteins.
Protein-Protein Interaction Prediction Utilize AI algorithms to identify potential novel binding partners specific to the deacetylated form of Tβ10.
Virtual Screening Identify small molecules that may selectively bind to and modulate the activity of deacetylthymosin beta(10).

Exploration of Post-Translational Modifications beyond Deacetylation

Deacetylation is just one of several potential post-translational modifications (PTMs) that beta-thymosins can undergo. nih.gov Other modifications, such as phosphorylation and transglutamination, have been reported for thymosin beta 4. nih.gov It is crucial to investigate whether Tβ10 undergoes similar modifications and how these might interplay with its acetylation state.

The presence of multiple PTMs could create a complex regulatory code, where the combination of different modifications fine-tunes the function of Tβ10. Mass spectrometry-based proteomics will be a key technology to identify and quantify the various modified forms of Tβ10 in different biological samples.

Comparative Studies with Other Beta-Thymosins and Isoforms

Humans express three main beta-thymosin isoforms: thymosin beta 4 (Tβ4), Tβ10, and thymosin beta 15 (Tβ15). mdpi.com While they share a high degree of sequence homology, they exhibit distinct expression patterns and have been implicated in different biological processes. mdpi.comnih.gov

Comparative studies of the deacetylated forms of these isoforms are essential to understand their unique and overlapping functions. For example, investigating the differential effects of deacetylated Tβ4, Tβ10, and Tβ15 on actin dynamics and cell behavior will provide a more comprehensive picture of the roles of this important peptide family.

Beta-Thymosin IsoformKey Characteristics
Thymosin Beta 4 (Tβ4) The most abundant beta-thymosin, involved in wound healing, angiogenesis, and inflammation.
Thymosin Beta 10 (Tβ10) Implicated in development and cancer, with context-dependent roles. atlasgeneticsoncology.orgnih.gov
Thymosin Beta 15 (Tβ15) Less studied, but also associated with cancer progression.

Q & A

Q. How can CRISPR-Cas9 editing improve functional studies of deacetylthymosin beta(10)?

  • Answer: Design sgRNAs targeting exons encoding critical domains (e.g., actin-binding regions). Use HDR (homology-directed repair) templates for precise edits (e.g., point mutations). Validate edits via Sanger sequencing and phenotyping (e.g., cell migration assays). Include off-target controls (e.g., whole-genome sequencing) to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.